molecular formula C10H9BrO3 B15320191 4-(4-Bromophenyl)-2-oxobutanoic acid

4-(4-Bromophenyl)-2-oxobutanoic acid

Cat. No.: B15320191
M. Wt: 257.08 g/mol
InChI Key: GEYGULICSLYYGU-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-2-oxobutanoic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-2-oxobutanoic acid typically involves the bromination of phenylacetic acid derivatives. One common method includes the reaction of 4-bromophenylacetic acid with acetic anhydride in the presence of a catalyst to yield the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using bromine and suitable organic solvents. The process is optimized to achieve high efficiency and cost-effectiveness while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-2-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

4-(4-Bromophenyl)-2-oxobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-2-oxobutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxobutanoic acid moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-2-oxobutanoic acid is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of both the bromine atom and the oxobutanoic acid moiety allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

4-(4-bromophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H9BrO3/c11-8-4-1-7(2-5-8)3-6-9(12)10(13)14/h1-2,4-5H,3,6H2,(H,13,14)

InChI Key

GEYGULICSLYYGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C(=O)O)Br

Origin of Product

United States

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